molecular formula C13H17NO4 B13803440 Ethyl 3-acetamido-4-ethoxybenzoate CAS No. 780821-04-7

Ethyl 3-acetamido-4-ethoxybenzoate

Cat. No.: B13803440
CAS No.: 780821-04-7
M. Wt: 251.28 g/mol
InChI Key: LGSRNCBSAAHLEF-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a well-established class of organic compounds, recognized for their wide range of applications, from fragrances and food preservatives to key intermediates in the synthesis of pharmaceuticals and agrochemicals. hmdb.cafishersci.be They are formally derived from the condensation reaction between benzoic acid and an alcohol. hmdb.ca The reactivity of the benzene (B151609) ring and the ester functional group allows for a multitude of chemical transformations.

The parent compound, ethyl benzoate, is a simple ester formed from benzoic acid and ethanol (B145695). The addition of substituents to the benzene ring, as seen in Ethyl 3-acetamido-4-ethoxybenzoate, dramatically alters the molecule's electronic and steric properties. The ethoxy (-OC₂H₅) and acetamido (-NHCOCH₃) groups are both electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions and modify the properties of the ester group.

Significance in Organic Synthesis and Mechanistic Studies

While specific studies detailing the synthetic applications of this compound are scarce, its structure suggests it could serve as a valuable intermediate. The presence of three distinct functional groups—ester, amide, and ether—offers multiple sites for chemical modification.

A plausible, though not explicitly documented, synthetic route to this compound could involve a multi-step process starting from a more common precursor like 3-nitro-4-hydroxybenzoic acid. This pathway might include:

Esterification of the carboxylic acid.

Ethoxylation of the phenolic hydroxyl group.

Reduction of the nitro group to an amine.

Acetylation of the resulting amino group to form the final acetamido product.

The study of such polysubstituted aromatic compounds can be significant for understanding how different functional groups influence each other's reactivity (e.g., directing effects in aromatic substitution) and for developing selective reaction conditions.

Overview of Current Research Trajectories

Direct research focusing on this compound is not prominent in current literature. However, research on structurally related molecules highlights potential areas of interest. For instance, derivatives of 4-aminobenzoic acid esters are widely used in various applications. Furthermore, related compounds containing the acetamido and ethoxy functionalities on a benzoate core have been investigated as intermediates in the synthesis of more complex molecules with potential biological activity. The development of novel glass ionomer cements (GICs) with enhanced properties is one such area where related benzoate structures are explored. nih.gov The unique substitution pattern of this compound makes it a candidate for investigation in fields requiring tailored molecular scaffolds, such as drug discovery and material science.

Properties

CAS No.

780821-04-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 3-acetamido-4-ethoxybenzoate

InChI

InChI=1S/C13H17NO4/c1-4-17-12-7-6-10(13(16)18-5-2)8-11(12)14-9(3)15/h6-8H,4-5H2,1-3H3,(H,14,15)

InChI Key

LGSRNCBSAAHLEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to Ethyl 3-acetamido-4-ethoxybenzoate

The synthesis of this compound can be achieved through a series of well-established chemical reactions. These methods typically involve the introduction of the acetamido group and the formation of the ethyl ester, often in a multi-step sequence.

Acylation Reactions for Acetamido Group Introduction

The introduction of the acetamido group is a crucial step in the synthesis of the target molecule. This is typically achieved through the acylation of a corresponding amino-substituted precursor. A common starting material for this process is 3-amino-4-ethoxybenzoic acid. nih.gov The acylation reaction involves treating the amino group with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form the amide linkage.

The general reaction can be represented as follows:

Starting Material: 3-Amino-4-ethoxybenzoic acid nih.gov

Reagent: Acetic Anhydride or Acetyl Chloride

Product: 3-Acetamido-4-ethoxybenzoic acid

This transformation is a standard and efficient method for the formation of the acetamido group on the aromatic ring.

Esterification Techniques for Ethoxybenzoate Moiety

The formation of the ethyl ester is another key transformation in the synthesis of this compound. This can be accomplished through several esterification techniques.

One common method is the Fischer esterification of 3-acetamido-4-ethoxybenzoic acid. This reaction involves heating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. cibtech.org

Alternatively, the ester can be prepared from the corresponding acyl chloride. The 3-acetamido-4-ethoxybenzoic acid is first converted to its more reactive acyl chloride derivative using a reagent like thionyl chloride. This acyl chloride is then reacted with ethanol to yield the desired ethyl ester. A base, such as triethylamine, is often added to neutralize the hydrochloric acid byproduct.

Another approach involves the esterification of 4-ethoxybenzoic acid with ethanol, which can be catalyzed by various agents, including expandable graphite (B72142) under microwave irradiation, which has shown higher catalytic activity than traditional sulfuric acid. cibtech.orgnih.govsigmaaldrich.com

Multi-Step Synthetic Sequences and Intermediate Chemistry

A plausible synthetic route starts with a precursor such as 3-nitro-4-chlorobenzoic acid. This compound can undergo a nucleophilic aromatic substitution reaction with sodium ethoxide to yield 3-nitro-4-ethoxybenzoic acid. The nitro group is then reduced to an amine via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to form 3-amino-4-ethoxybenzoic acid. nih.gov This intermediate can then be subjected to acylation to introduce the acetamido group, followed by esterification to produce the final product, this compound.

The table below outlines a typical multi-step synthesis:

StepStarting MaterialReagents and ConditionsIntermediate/Product
13-Nitro-4-chlorobenzoic acidSodium ethoxide in anhydrous ethanol, reflux. 3-Nitro-4-ethoxybenzoic acid
23-Nitro-4-ethoxybenzoic acidH₂, 5% Pd/C catalyst, 95-100°C. 3-Amino-4-ethoxybenzoic acid nih.gov
33-Amino-4-ethoxybenzoic acid nih.govAcetic anhydride or acetyl chloride3-Acetamido-4-ethoxybenzoic acid
43-Acetamido-4-ethoxybenzoic acidEthanol, acid catalyst (e.g., H₂SO₄), heat. cibtech.orgThis compound

Advanced and Optimized Synthetic Approaches

In addition to the established methods, research has focused on developing more advanced and optimized synthetic approaches for preparing benzoate (B1203000) esters and related compounds, emphasizing catalytic strategies and green chemistry principles.

Catalytic Strategies in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of synthesizing benzoate esters, various catalytic systems have been explored.

For the esterification step, solid acid catalysts like expandable graphite have been shown to be effective, particularly when combined with microwave heating. cibtech.org This method can lead to high yields of ethyl benzoate in a relatively short reaction time. cibtech.org Other catalytic systems, such as those involving metal catalysts, are also under investigation to improve reaction conditions and yields. For instance, the use of indium metal in the presence of ammonium (B1175870) chloride has been reported for the selective reduction of aromatic nitro compounds to amines in aqueous ethanol, a key step in the synthesis of amino-substituted benzoates. orgsyn.org

Green Chemistry Principles in Compound Preparation

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. researchgate.net This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient processes.

In the synthesis of precursors to this compound, green approaches are being explored. For example, the use of water as a solvent and the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents are key areas of research. researchgate.net The use of bio-based solvents like ethyl lactate (B86563) is also a promising avenue for making organic synthesis more sustainable. researchgate.net The goal is to develop synthetic routes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment. researchgate.net

Reaction Optimization and Yield Enhancement

The efficient synthesis of esters like this compound often hinges on the optimization of reaction conditions to maximize yield and purity. Key parameters that are frequently manipulated include temperature, catalyst loading, and the molar ratio of reactants.

For instance, in the synthesis of ethyl benzoate, a related compound, studies have shown that adjusting the mole ratio of benzoic acid to ethanol significantly impacts the yield. A mole ratio of 1:5 has been identified as optimal in certain methodologies. cibtech.org Similarly, the concentration of the catalyst is a critical factor. In one study, an optimal catalyst dose was found to be 8% by weight of the total reactants. cibtech.org

Microwave-assisted synthesis has also emerged as an effective method for accelerating esterification reactions. Under microwave irradiation at a specific power, the synthesis of ethyl benzoate has been achieved with a yield of 80.1% in a relatively short reaction time of 1.5 hours. cibtech.org This approach often allows for better control over the reaction and can lead to higher yields compared to conventional heating methods. cibtech.org

Response Surface Methodology (RSM) is a statistical approach that can be employed to systematically optimize reaction conditions. In the enzymatic synthesis of ethyl hexanoate, RSM was used to determine the ideal parameters for temperature, enzyme loading, and reactant molar ratio, resulting in a predicted conversion of over 90%. researchgate.net

Table 1: Factors Influencing Yield in Ester Synthesis

Parameter General Optimal Condition Rationale
Reactant Molar Ratio Excess of alcohol (e.g., 1:5 acid to alcohol) Drives the equilibrium towards product formation. cibtech.org
Catalyst Concentration Optimized for specific reaction (e.g., 8 wt%) Sufficient to catalyze the reaction without causing side reactions or purification issues. cibtech.org
Temperature Reaction-specific optimum Balances reaction rate with potential for side reactions or degradation.
Reaction Time Monitored for completion Ensures maximum conversion without product degradation.

| Agitation Speed | Sufficient to ensure homogeneity | Improves mass transfer between reactants and catalyst. researchgate.net |

Derivatization and Structural Modification of this compound

The functional groups present in this compound—the ester, the acetamido group, and the aromatic ring—provide multiple avenues for derivatization and structural modification.

The ethyl ester group is a versatile handle for further chemical transformations. One of the most common reactions is hydrolysis, which converts the ester back to the corresponding carboxylic acid. This reaction can be carried out under either acidic or basic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), initially forms the sodium salt of the carboxylic acid (sodium benzoate in the case of ethyl benzoate hydrolysis). youtube.comsserc.org.uk Subsequent acidification with a strong acid, like hydrochloric acid, precipitates the free carboxylic acid. youtube.comsserc.org.uk This process is often followed by recrystallization to purify the product. sserc.org.uk

Table 2: Conditions for Hydrolysis of an Ethyl Ester

Reagent Conditions Product

The acetamido group (–NHCOCH₃) also offers opportunities for chemical modification. For instance, the amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine. Additionally, the nitrogen atom can participate in various reactions. For example, substituted thioureas, which contain a similar N-H bond, are known to be precursors for the synthesis of various heterocyclic systems, such as imidazole-2-thiones. researchgate.net

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing substituents—the acetamido and ethoxy groups—are both ortho-, para-directing and activating groups. The acetamido group is a known ortho-para directing group in electrophilic aromatic substitution reactions. chegg.com The ethoxy group is also an activating, ortho-, para-directing substituent. The interplay of these two groups will dictate the position of incoming electrophiles.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions, such as the choice of reagent and catalyst, will determine the outcome. For example, nitration can introduce a nitro group onto the aromatic ring, a key step in the synthesis of many complex molecules. rsc.org

The relative reactivity of substituted benzenes towards electrophilic substitution is influenced by both inductive and resonance effects of the substituents. stackexchange.com Alkyl groups, for instance, activate the ring towards substitution. stackexchange.com

Annulation reactions, which involve the formation of a new ring fused to the existing aromatic ring, are a powerful tool for constructing complex polycyclic systems. [3+2]-annulation reactions, for example, are widely used for synthesizing five-membered aromatic heterocycles. chim.it Nitroalkenes are common partners in these reactions, leading to the formation of multifunctional heterocyclic compounds. chim.it

The functional groups on this compound can be utilized to build heterocyclic rings. For instance, derivatives of this compound could potentially undergo intramolecular cyclization reactions to form fused heterocyclic systems. The synthesis of benzofuran (B130515) scaffolds, for example, can be achieved from appropriately substituted phenols. orgsyn.org Similarly, reactions involving the acetamido group can lead to the formation of nitrogen-containing heterocycles like imidazoles. rsc.org The Robinson annulation is another powerful method for forming six-membered rings, typically involving a Michael addition followed by an aldol (B89426) condensation. scribd.com

Mechanistic Organic Chemistry and Reaction Kinetics

Elucidation of Reaction Mechanisms

The molecule can participate in reactions at several sites: electrophilic substitution on the aromatic ring, nucleophilic substitution at the ester carbonyl, and potential cleavage of the ether linkage.

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring is rendered electron-rich and thus highly activated towards electrophilic attack by two powerful electron-donating groups (EDGs): the 3-acetamido group and the 4-ethoxy group. Both groups donate electron density to the ring primarily through resonance (+M effect) and are ortho-, para-directors. echemi.compressbooks.pubwikipedia.org

Directing Effects : The acetamido (–NHCOCH₃) and ethoxy (–OCH₂CH₃) groups work in concert to direct incoming electrophiles. The acetamido group at position 3 directs to its ortho (positions 2 and 4) and para (position 6) positions. The ethoxy group at position 4 directs to its ortho (positions 3 and 5) and para (position 1) positions. The positions activated by both groups are C2 and C6 (ortho to the acetamido group) and C5 (ortho to the ethoxy group). Steric hindrance from the existing substituents would likely influence the regioselectivity, with substitution at position 5 or 6 being potentially favored over the more crowded position 2. For example, in the bromination of acetanilide, para-substitution is heavily favored over ortho due to the bulk of the acetamido group. libretexts.orgchegg.com

Nucleophilic Acyl Substitution

The ethyl ester functional group is susceptible to nucleophilic attack at the carbonyl carbon. The most common reaction of this type is hydrolysis, which can be catalyzed by acid or base. numberanalytics.comlibretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This reaction proceeds via a nucleophilic addition-elimination mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. byjus.com This intermediate then collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group to form 3-acetamido-4-ethoxybenzoic acid, which is subsequently deprotonated by the basic conditions to yield its carboxylate salt. This process is effectively irreversible. chemguide.co.uk

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. libretexts.org The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, ethanol (B145695) is eliminated, and the catalytic acid is regenerated, yielding 3-acetamido-4-ethoxybenzoic acid. This reaction is an equilibrium process. chemguide.co.uk

Ether Cleavage

Aryl ethers, such as the ethoxy group on the ring, are generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. libretexts.orglibretexts.orgwikipedia.org The reaction proceeds by protonation of the ether oxygen, making it a good leaving group. A halide ion then acts as a nucleophile. For an aryl alkyl ether, the cleavage occurs via an Sₙ2 attack on the alkyl carbon (the ethyl group), as the sp²-hybridized aromatic carbon is resistant to nucleophilic attack. masterorganicchemistry.com This would yield 3-acetamido-4-hydroxyphenol and ethyl halide.

There is no specific literature detailing radical or single-electron transfer (SET) mechanisms for Ethyl 3-acetamido-4-ethoxybenzoate. However, like many organic molecules, it could theoretically participate in such reactions under specific conditions, such as in the presence of radical initiators (e.g., AIBN) or photochemically. Aromatic compounds can undergo radical substitution, although these reactions are less common than electrophilic or nucleophilic substitutions. The presence of multiple functional groups could lead to complex, non-selective reactions under radical conditions.

Kinetic and Thermodynamic Aspects of Reactions

The rates and outcomes of the aforementioned reactions are governed by kinetic and thermodynamic principles.

Determining the rate of a chemical reaction involving this compound would require monitoring the change in concentration of a reactant or product over time. ox.ac.uk

Spectroscopic Methods : UV-Vis spectroscopy could be employed, as the aromatic nature of the compound and its potential products would lead to characteristic absorbance spectra. Changes in the chromophore system during a reaction (e.g., during electrophilic aromatic substitution) would result in a measurable change in absorbance.

Chromatographic Methods : Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for separating the components of the reaction mixture at various time points and quantifying their concentrations.

Below is an illustrative table showing how data from the initial rates method could be used to determine the rate law for a hypothetical base-catalyzed hydrolysis of the target compound.

ExperimentInitial [Ester] (M)Initial [OH⁻] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻³
20.200.103.0 x 10⁻³
30.100.203.0 x 10⁻³

The rate constant (k) for a reaction is temperature-dependent, a relationship described by the Arrhenius equation : fiveable.mepathwaystochemistry.com

k = A e-Ea/RT

where Ea is the activation energy, A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. The activation energy represents the minimum energy barrier that must be overcome for reactants to transform into products via a high-energy intermediate known as the transition state or activated complex. solubilityofthings.compressbooks.pub

Transition State Theory provides a more detailed model through the Eyring equation , which relates the rate constant to thermodynamic parameters of activation (enthalpy, ΔH‡, and entropy, ΔS‡, of activation). libretexts.orgwikipedia.org

Experimentally, the activation energy can be determined by measuring the rate constant at several different temperatures and plotting ln(k) versus 1/T. The slope of the resulting line is equal to -Ea/R. pathwaystochemistry.com

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)1/T (K⁻¹)ln(k)
2980.150.00336-1.90
3080.350.00325-1.05
3180.780.00314-0.25
3281.650.003050.50

A plot of the hypothetical data in this table would yield a straight line, from whose slope the activation energy for the reaction could be calculated.

For reversible reactions, such as the acid-catalyzed hydrolysis of the ester, the position of the equilibrium is described by the equilibrium constant, K. thermopedia.com The value of K is directly related to the standard Gibbs free energy change (ΔG°) of the reaction by the equation: libretexts.orglibretexts.org

ΔG° = -RT ln(K)

The standard Gibbs free energy change itself is composed of enthalpy (ΔH°) and entropy (ΔS°) components:

ΔG° = ΔH° - TΔS°

These thermodynamic parameters can be determined experimentally. For example, the equilibrium concentrations of reactants and products can be measured to calculate K directly. To determine ΔH° and ΔS°, the equilibrium constant can be measured at various temperatures. A plot of ln(K) versus 1/T (a van 't Hoff plot) yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R. acs.org

Temperature (K)Equilibrium Constant, KΔG° (kJ/mol)
2980.850.40
3081.15-0.36
3181.55-1.16

This illustrative data for a hypothetical equilibrium reaction shows how the equilibrium constant and Gibbs free energy change with temperature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the chemical and physical properties of molecules, which can be crucial for understanding reactivity and designing new compounds. nih.gov

A fundamental application of DFT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding a molecule's reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter. A small energy gap generally signifies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability. nih.gov DFT calculations, often using functionals like B3LYP with a specified basis set (e.g., 6-311G(d,p)), are used to compute these energy values. drugfuture.com

For a molecule like Ethyl 3-acetamido-4-ethoxybenzoate, a HOMO-LUMO analysis would reveal its electron-donating and accepting capabilities and provide a quantitative measure of its kinetic stability and chemical reactivity.

Table 1: Illustrative HOMO-LUMO Data for Structurally Related Compounds Note: This table is for illustrative purposes only, showing typical data obtained from DFT calculations for other organic molecules, as specific data for this compound is not available in the searched literature.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source Context
p-nitroaniline--3.8907 nih.gov
p-isopropylaniline--5.2968 nih.gov
p-aminoaniline--4.6019 nih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum potential energy. medchemexpress.com Using DFT methods, researchers can calculate the bond lengths, bond angles, and dihedral angles that define the lowest energy state of a molecule. nih.gov

Conformational analysis is crucial because a molecule's biological activity and physical properties are highly dependent on its shape. medchemexpress.com For a flexible molecule such as this compound, with its rotatable ethyl and acetyl groups, multiple low-energy conformations may exist. A computational study would identify these stable conformers and their relative energies, providing insight into the shapes the molecule is most likely to adopt.

DFT calculations are a reliable method for predicting various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govdrugfuture.com By calculating the harmonic vibrational frequencies, it is possible to generate a theoretical IR spectrum that can be compared with experimental data to confirm the molecular structure. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and correlated with experimental results. drugfuture.com

For this compound, theoretical prediction of its IR, NMR, and UV-Vis spectra would serve as a powerful tool for structural validation. The UV-Visible absorption maxima, for instance, are calculated via Time-Dependent DFT (TD-DFT) and correspond to electronic transitions, often from the HOMO to the LUMO. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. americanelements.com

MD simulations are particularly useful for studying how a solute molecule behaves in a solvent. nih.gov This is critical as intermolecular forces between the solute and solvent molecules can influence structure, reactivity, and solubility. hmdb.ca Simulations can reveal how solvent molecules arrange themselves around the solute, forming solvation shells, and how this environment changes with conditions like temperature. americanelements.comnih.gov

For this compound, an MD simulation in a solvent like water or ethanol (B145695) could predict its solubility and show how hydrogen bonds and other non-covalent interactions are formed. This provides a molecular-level understanding of its behavior in solution. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug design to understand and predict how a potential drug molecule might interact with its biological target. nih.gov Docking algorithms generate various binding poses and score them based on factors like binding energy, which indicates the stability of the ligand-receptor complex. mdpi.com

Following docking, MD simulations can be used to refine the binding pose and assess the stability of the complex over time. This analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of the target. mdpi.com While this compound is known as a precursor to the coccidiostat Ethopabate (B1671619), specific docking studies for the precursor itself were not found. drugfuture.comwikipedia.org A computational study would involve docking it into the active site of its potential biological target to analyze its binding mode and affinity, providing insights into its mechanism of action from a theoretical standpoint. phcog.comphcog.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (computational perspective)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern a specific biological effect. basicmedicalkey.com The development of a robust QSAR model is a multi-step process that involves careful data preparation, descriptor calculation, feature selection, model building, and rigorous validation. nih.gov

Descriptor Calculation and Feature Selection

The foundation of any QSAR model lies in the numerical representation of molecular structures through descriptors. nih.gov These descriptors quantify various aspects of a molecule, including its physicochemical, topological, and electronic properties. A vast array of descriptors can be calculated, ranging from simple properties like molecular weight and logP to more complex 3D descriptors derived from the molecule's conformation. vlifesciences.com

Once calculated, the initial pool of descriptors is often large and may contain redundant or irrelevant information. nih.gov Therefore, feature selection becomes a critical step to identify the most pertinent descriptors that have a significant correlation with the biological activity. researchgate.net This process helps in building simpler, more interpretable, and more predictive models by reducing the risk of overfitting. nih.gov Various methods are employed for feature selection, including:

Filter Methods: These methods assess the relevance of descriptors based on their intrinsic characteristics, independent of the modeling algorithm. researchgate.net

Wrapper Methods: These techniques use the performance of a specific machine learning algorithm to evaluate the usefulness of a subset of descriptors.

Embedded Methods: In these approaches, feature selection is an integral part of the model building process.

Common feature selection algorithms include genetic algorithms, forward selection, backward elimination, and stepwise regression. nih.gov

Predictive Model Development and Validation

With a set of relevant descriptors selected, a predictive model can be developed to correlate these features with the observed biological activity. u-strasbg.fr A variety of statistical and machine learning methods can be employed for this purpose, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

The primary goal is to create a model that not only fits the training data well but also has strong predictive power for new, unseen compounds. nih.gov

Validation is an indispensable part of QSAR model development, ensuring the reliability and robustness of the model. basicmedicalkey.comnih.gov It is typically performed through internal and external validation procedures. nih.gov

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold) are used to assess the model's stability and predictive ability on the training set itself.

External Validation: The model's predictive performance is evaluated on an independent test set of compounds that were not used during model development. basicmedicalkey.com This is considered the most stringent test of a model's predictive power. u-strasbg.fr

Key statistical parameters used for model validation include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the external test set. vlifesciences.com

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a desired response. nih.govnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. youtube.com

A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's active site (structure-based). rsc.org Once developed, a pharmacophore model serves as a 3D query for virtual screening , a computational technique used to search large libraries of chemical compounds to identify those that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This process allows for the rapid and cost-effective identification of potential hit compounds for further experimental testing. benthamscience.com

The general workflow for pharmacophore modeling and virtual screening involves:

Pharmacophore Model Generation: Defining the key chemical features based on known active ligands or the target structure.

Database Screening: Searching a database of compounds using the pharmacophore model as a filter.

Hit Filtering and Ranking: The retrieved compounds are often further filtered based on drug-likeness properties and ranked according to how well they fit the pharmacophore model.

Further Computational Analysis: Promising hits may be subjected to further computational studies, such as molecular docking, to refine the prediction of their binding mode and affinity. rsc.org

Mechanistic Biological and Biochemical Studies

Enzyme Inhibition Mechanisms

Investigation of Binding Site Interactions and Kinetics

No studies detailing the interaction of Ethyl 3-acetamido-4-ethoxybenzoate with any enzyme binding sites have been found. Consequently, there is no information on its inhibition kinetics, such as its inhibition constant (K_i) or its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Allosteric Modulation and Conformational Effects

There is no publicly available research on whether this compound acts as an allosteric modulator of any enzyme or protein. Information regarding any conformational changes induced upon its binding to a biological target is also absent from the scientific literature.

Molecular Target Identification and Interaction Mechanisms

Ligand-Receptor Binding Affinities and Thermodynamics

Specific molecular targets for this compound have not been identified in the available literature. As a result, there are no data on its binding affinities (e.g., K_d, IC_50) or the thermodynamic parameters (e.g., enthalpy, entropy) of its interaction with any biological receptor.

Molecular Basis of Biological Recognition

The molecular basis for the recognition of this compound by any biological system has not been elucidated. Research detailing the specific intermolecular forces, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces, that would govern its binding to a potential target is not available.

Elucidation of Cellular Pathway Modulation at the Molecular Level

There are no published studies that investigate the effects of this compound on any cellular signaling pathways. Therefore, its mechanism of action at a cellular or molecular level remains unknown.

Downstream Signaling Cascade Analysis

Currently, there are no publicly available scientific studies that have investigated the downstream signaling cascades affected by this compound. Research into how this compound might interact with cellular receptors, activate or inhibit secondary messengers, or modulate phosphorylation pathways is absent from the current body of scientific literature.

Gene Expression Regulation Mechanisms (molecular focus)

The molecular mechanisms by which this compound may regulate gene expression remain unelucidated. There is a lack of research on its potential to bind to transcription factors, influence epigenetic modifications, or alter the expression of specific genes involved in cellular processes.

Mechanistic Studies of Antimicrobial Action

While related compounds have been investigated for their antimicrobial properties, specific mechanistic studies on this compound are not available.

Bacterial Cell Wall Synthesis Inhibition Pathways

There is no scientific evidence to suggest that this compound inhibits bacterial cell wall synthesis. Studies detailing its interaction with peptidoglycan synthesis or related enzymatic pathways are not present in the available literature.

Disruption of Microbial Membrane Integrity

The effect of this compound on the integrity of microbial membranes has not been a subject of scientific investigation. Consequently, there is no data on its potential to cause membrane depolarization, pore formation, or leakage of intracellular components in microorganisms.

Inhibition of Specific Microbial Enzyme Systems

No studies have been published that identify or characterize the inhibition of specific microbial enzyme systems by this compound. Research into its potential as an enzyme inhibitor, which could elucidate its mode of antimicrobial action, is currently lacking.

Advanced Applications and Future Research Directions

Role in Supramolecular Chemistry and Self-Assembly

There is currently no available research detailing the involvement of Ethyl 3-acetamido-4-ethoxybenzoate in the field of supramolecular chemistry and self-assembly. This includes a lack of information on its potential for:

Molecular Recognition and Host-Guest Chemistry

No studies have been identified that explore the capacity of this compound to participate in molecular recognition events or to function as either a host or guest molecule in host-guest chemical systems.

Design of Functional Supramolecular Architectures

Information regarding the use of this compound as a building block for the design and construction of functional supramolecular architectures is not present in the current body of scientific literature.

Potential in Materials Science and Polymer Chemistry

The potential applications of this compound within materials science and polymer chemistry are not documented in available research. This extends to its use as:

Use as a Monomer or Cross-Linking Agent

There are no findings to suggest that this compound has been investigated or utilized as a monomer for polymerization processes or as a cross-linking agent to modify the properties of polymeric materials.

Functionalization of Polymer Systems and Surface Modification

No research has been published on the use of this compound for the functionalization of existing polymer systems or for the modification of material surfaces.

Emerging Research Frontiers and Interdisciplinary Integration

The future of research on this compound lies in exploring its untapped potential and integrating knowledge from other scientific disciplines.

Exploration of Unexplored Reactivity and Transformation Pathways

The known synthesis of this compound and its use as an intermediate in the production of other molecules provide clues to its reactivity. guidechem.com For example, the ester and amide bonds are susceptible to hydrolysis under acidic or basic conditions. The aromatic ring can potentially undergo further electrophilic substitution reactions. A deeper investigation into these and other potential transformations could lead to the synthesis of novel analogs with unique properties. researchgate.netnih.gov For instance, the synthesis of analogs of ethopabate (B1671619) could lead to new compounds with enhanced biological activity.

Identification of Novel Molecular Targets for Mechanistic Studies

Ethopabate is known to be used in combination with amprolium (B1666021) as a coccidiostat in poultry. slideshare.netmemphis.com.eg Its mechanism of action involves the inhibition of folate metabolism in the parasite Eimeria. targetmol.comnih.gov This is a key molecular target. Furthermore, this compound is a known intermediate in the synthesis of the anti-diabetic drug repaglinide. google.comwipo.int Repaglinide's mechanism of action involves the blockage of ATP-dependent potassium channels in pancreatic beta cells. nih.gov This suggests that derivatives of this compound could potentially be designed to interact with this or other ion channels. The structural similarities to benzocaine (B179285) and its derivatives, which are known to act on sodium channels, further support the exploration of ion channels as potential molecular targets. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

For this compound, AI and ML could be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov Such models could predict the biological activity of novel derivatives, thereby guiding the synthesis of more potent and selective compounds. youtube.com By training algorithms on existing data for ethopabate and related molecules, it would be possible to predict unexplored reactivity, identify potential new molecular targets, and even design novel compounds with desired properties, significantly accelerating the research and development process. mit.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.